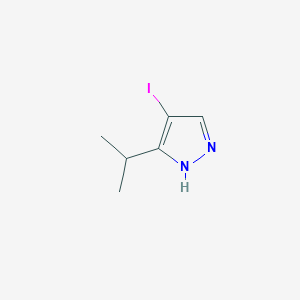

4-iodo-3-isopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBOIUGVELRNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-iodo-3-isopropyl-1H-pyrazole chemical structure and properties

This technical guide details the structural characteristics, synthesis, and applications of 4-iodo-3-isopropyl-1H-pyrazole , a critical intermediate in the design of kinase inhibitors and agrochemicals.[1][2][3]

A Versatile Scaffold for Palladium-Catalyzed Cross-Coupling[1][2][3]

Executive Summary

4-iodo-3-isopropyl-1H-pyrazole is a halogenated heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] Its structural value lies in the unique combination of the isopropyl group (providing lipophilicity and steric bulk to fill hydrophobic pockets in enzymes) and the C4-iodide (a highly reactive handle for Suzuki-Miyaura, Sonogashira, and Heck couplings).[1][2][3] This scaffold is particularly prominent in the synthesis of ATP-competitive kinase inhibitors (e.g., ALK, CDK inhibitors) where the pyrazole ring mimics the adenine base of ATP.[1][2]

Chemical Identity & Structural Analysis[3][4]

The molecule exists in a tautomeric equilibrium between the 3-isopropyl and 5-isopropyl forms in solution, though it is conventionally referred to as the 3-isopropyl isomer.[1][2][3]

| Property | Data |

| IUPAC Name | 4-iodo-3-(propan-2-yl)-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 236.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| pKa | ~13.5 (NH acidity, estimated) |

| LogP | ~2.1 (Estimated) |

Structural Diagram (Tautomerism)

The following diagram illustrates the tautomeric equilibrium and the numbering scheme critical for regioselective functionalization.

Figure 1: Tautomeric equilibrium of the pyrazole core.[1][2][3] In solution, the proton rapidly shifts between N1 and N2.[1][2]

Synthetic Methodology

The most robust synthesis involves the direct electrophilic iodination of the parent 3-isopropylpyrazole.[1][2] While iodine monochloride (ICl) can be used, N-iodosuccinimide (NIS) is preferred for its milder conditions and higher regioselectivity, avoiding over-iodination.[1][2][3]

Protocol: Iodination of 3-Isopropylpyrazole

Reaction Equation:

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 3-isopropylpyrazole (1.0 equiv) and dissolve in Acetonitrile (MeCN) (0.5 M concentration).

-

Addition: Cool the solution to 0°C in an ice bath. Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes to control the exotherm.[3]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.[1][2][3] The starting material should disappear.[3]

-

Quench: Dilute the reaction mixture with ethyl acetate and wash with 10% aqueous sodium thiosulfate (

) to remove excess iodine (indicated by the fading of the yellow/brown color). -

Workup: Wash the organic layer with saturated sodium bicarbonate (

) and brine.[3] Dry over anhydrous sodium sulfate ( -

Purification: Concentrate under reduced pressure. The crude solid can often be recrystallized from Hexanes/EtOAc or purified via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[2][3]

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the iodination process.[1][2][3]

Reactivity & Functionalization Strategy

The utility of 4-iodo-3-isopropyl-1H-pyrazole stems from its two distinct reactive sites: the electrophilic C4-position and the nucleophilic N1-position .[1][2][3]

A. Palladium-Catalyzed Cross-Coupling (C4)

The C-I bond is highly labile towards oxidative addition by Pd(0).[3]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][2][3]

-

Sonogashira: Coupling with terminal alkynes.

B. N-Alkylation (N1)

The pyrazole NH is acidic.[1][3] Alkylation usually results in a mixture of regioisomers (N1-alkyl vs. N2-alkyl), heavily influenced by the steric bulk of the isopropyl group.[1][2][3]

-

Regioselectivity: Alkylation typically favors the nitrogen distal to the bulky isopropyl group (forming the 1-alkyl-3-isopropyl isomer) due to steric hindrance, but mixtures are common and require separation.[1][2][3]

Chemo-Selectivity Logic Map

Figure 3: Divergent synthetic pathways for functionalizing the scaffold.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI+):

- (Consistent with Iodine isotope pattern).[3]

Safety and Handling

-

Hazards: The compound is an irritant to eyes, respiratory system, and skin.[1][2] Iodine-containing compounds can be light-sensitive.[1][2][3]

-

Storage: Store in a cool, dry place, protected from light (amber vials recommended) to prevent de-iodination or discoloration.

-

Disposal: Dispose of as halogenated organic waste.[3]

References

-

Vertex Pharmaceuticals. (2007).[3] Pyrazoles as protein kinase inhibitors.[3][4] Patent WO2007079164A2.[1][3] Link

-

Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 4-Iodo-1-isopropyl-1H-pyrazole (Isomer Reference).[1][2][3]Link[3]

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 77022, 4-Iodopyrazole (General Class Properties).[1][2][3]Link[3]

-

Organic Chemistry Portal. (n.d.).[3] Iodination of Pyrazoles using N-Iodosuccinimide (NIS).[2][3]Link

-

Withasomnine Synthesis. (2021).[3][5][6] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles. Molecules, 26(11), 3370.[1][2][3][5] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. open.metu.edu.tr [open.metu.edu.tr]

solubility of 4-iodo-3-isopropyl-1H-pyrazole in organic solvents

An In-depth Technical Guide to the Solubility of 4-iodo-3-isopropyl-1H-pyrazole in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-3-isopropyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role that solubility plays in formulation, bioavailability, and process chemistry, this document synthesizes fundamental physicochemical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its journey from a formulated drug product to its site of action. For pyrazole derivatives like 4-iodo-3-isopropyl-1H-pyrazole, which are explored for a multitude of therapeutic applications, understanding their dissolution behavior is fundamental.[1][2] Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in developing viable dosage forms. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, and the formulation of delivery systems that ensure optimal therapeutic efficacy.[2] This guide delves into the predicted solubility of 4-iodo-3-isopropyl-1H-pyrazole in common organic solvents, outlines the key factors governing this behavior, and provides a robust protocol for its empirical determination.

Physicochemical Profile and Solubility Prediction

Direct experimental solubility data for 4-iodo-3-isopropyl-1H-pyrazole is not extensively available in public literature. However, we can construct a reliable theoretical profile by analyzing its molecular structure and comparing it with related pyrazole analogs.

Molecular Structure Analysis:

-

Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is polar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like N atom).[3]

-

4-iodo Substituent: The iodine atom is large and polarizable, contributing to van der Waals forces. While iodine is the least electronegative halogen, the C-I bond still introduces a dipole moment. Its presence significantly increases the molecular weight.

-

3-isopropyl Substituent: The isopropyl group is a nonpolar, aliphatic moiety. It adds steric bulk and increases the lipophilicity (fat-solubility) of the molecule, which generally decreases solubility in polar solvents like water.

Based on this structure, 4-iodo-3-isopropyl-1H-pyrazole can be classified as a semi-polar molecule.[4] Its solubility will be dictated by a balance between the polar interactions of the pyrazole ring and the nonpolar nature of the isopropyl group. The principle of "like dissolves like" is the primary predictor of its behavior.[5] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[6]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of 4-iodo-3-isopropyl-1H-pyrazole across a spectrum of organic solvents, based on polarity and hydrogen bonding capability. This predictive framework is informed by the behavior of similar compounds like 4-nitro-1H-pyrazole, which is known to be more soluble in organic solvents such as ethanol, acetone, and chloroform than in water.[7]

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | The small size and hydrogen-bonding capability of methanol will effectively solvate the polar pyrazole ring. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the pyrazole core. The slightly larger alkyl chain may offer better interaction with the isopropyl group compared to methanol.[8] |

| Acetone | Polar Aprotic | High | Acetone's strong dipole moment can engage in dipole-dipole interactions with the pyrazole ring, while its alkyl groups can interact with the isopropyl substituent. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent with a large dipole moment, making it an excellent solvent for many semi-polar organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. It is expected to be an excellent solvent for this compound. |

| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is polar and can interact with the pyrazole ring, making it a likely effective solvent for synthesis and analysis.[9] |

| Dichloromethane (DCM) | Moderately Polar | Moderate | DCM's polarity is sufficient to interact with the pyrazole ring, and its nonpolar character will readily solvate the isopropyl and iodo groups. |

| Chloroform | Moderately Polar | Moderate to High | Similar to DCM, chloroform is a good solvent for compounds with mixed polarity characteristics.[7] |

| Toluene | Nonpolar | Low to Moderate | The nonpolar aromatic ring of toluene will interact favorably with the isopropyl group, but it lacks the polarity to effectively solvate the pyrazole N-H group. |

| Hexane | Nonpolar | Low | As a nonpolar aliphatic solvent, hexane will poorly solvate the polar pyrazole core, leading to limited solubility. |

Key Factors Influencing Solubility

The actual solubility of 4-iodo-3-isopropyl-1H-pyrazole can be influenced by several external and intrinsic factors. Understanding these variables is crucial for reproducible experimental results and process control.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid. This principle is fundamental to purification techniques like recrystallization.

-

Solvent Polarity: As detailed in the table above, the polarity of the solvent is a dominant factor.[10] A solvent that closely matches the polarity of the solute will generally be the most effective.

-

Molecular Size and Substituents: The size and nature of the substituents on the pyrazole ring play a significant role.[6][11] The large iodine atom and the bulky isopropyl group influence the crystal packing of the solid, affecting the energy required to break the lattice and dissolve the compound.

-

Crystalline Form (Polymorphism): The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice and, consequently, different solubility. Amorphous forms are typically more soluble than their crystalline counterparts because they lack a well-ordered lattice structure.[11]

The interplay of these factors can be visualized as a decision-making process for solvent selection and optimization.

Caption: Logical relationship of factors affecting solubility.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To obtain precise, quantitative solubility data, a validated experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a gold-standard, reliable approach. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Methodology

Objective: To determine the saturation solubility of 4-iodo-3-isopropyl-1H-pyrazole in a selected organic solvent at a constant temperature.

Materials:

-

4-iodo-3-isopropyl-1H-pyrazole (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-iodo-3-isopropyl-1H-pyrazole to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted sample to determine the concentration of the dissolved compound. A pre-established calibration curve using standards of known concentration is required for this quantification.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor.

-

Express the result in appropriate units, such as mg/mL or mol/L.

-

The workflow for this experimental determination is illustrated below.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative data for 4-iodo-3-isopropyl-1H-pyrazole requires empirical determination, a robust theoretical framework based on its molecular structure provides valuable predictive power for its solubility in organic solvents. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and show good solubility in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents is expected to be limited. For precise quantification, a systematic experimental approach, such as the isothermal equilibrium method, is essential. The principles and protocols outlined in this guide provide the necessary foundation for scientists to confidently handle, purify, and formulate this promising pyrazole derivative.

References

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]

-

Yazici, C. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University. [Link]

-

Bîcu, E., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Center for Biotechnology Information. [Link]

-

Wiley Online Library. (2023). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. [Link]

-

AIP Publishing. (2023). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]

-

ResearchGate. (2023). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. [Link]

-

Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. physchemres.org [physchemres.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

Executive Summary: Navigating the Sourcing Landscape for a Niche Pyrazole Building Block

An In-depth Technical Guide to the Commercial Sourcing of 4-iodo-3-isopropyl-1H-pyrazole for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for researchers seeking to procure 4-iodo-3-isopropyl-1H-pyrazole. It is critical to understand from the outset that this specific substituted pyrazole is not a readily available, off-the-shelf catalog chemical. The primary route for obtaining this molecule is through custom synthesis. This document outlines a strategic approach to sourcing, beginning with an exploration of commercially available structural analogs, transitioning to a detailed methodology for selecting and qualifying a custom synthesis partner, and concluding with essential protocols for in-house quality control and analytical validation. For drug discovery professionals, where the precise arrangement of substituents is paramount to molecular activity, understanding this landscape is crucial for project planning and execution.

The Privileged Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (such as hydrogen bonding) make it a highly versatile building block for designing targeted therapies. Pyrazole derivatives have found applications as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1]

The introduction of a halogen, particularly iodine, onto the pyrazole ring can significantly modulate a compound's physicochemical properties.[2] Iodination can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, the iodine atom can serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space.

Sourcing Strategy: A Three-Pronged Approach for a Non-Catalog Compound

Given the lack of direct commercial suppliers for 4-iodo-3-isopropyl-1H-pyrazole, a multi-faceted sourcing strategy is required.

Approach 1: Commercially Available Structural Analogs

For initial studies or when some structural flexibility is permissible, several close analogs of the target compound are available from chemical suppliers. These can serve as valuable starting points or reference compounds.

Table 1: Commercially Available Analogs of 4-iodo-3-isopropyl-1H-pyrazole

| Compound Name | CAS Number | Molecular Formula | Key Suppliers | Noteworthy Remarks |

| 4-Iodo-1-isopropyl-1H-pyrazole | 313350-82-2 | C₆H₉IN₂ | Sigma-Aldrich, AChemBlock[3] | Sigma-Aldrich provides this "AS-IS" without analytical data, placing the onus of quality verification entirely on the researcher. |

| 1-Isopropyl-1H-pyrazole | 18952-87-9 | C₆H₁₀N₂ | Boron Molecular[4] | A non-iodinated precursor, potentially useful for in-house synthesis. |

| 1-Isopropyl-1H-pyrazole-4-carboxylic acid | 436096-96-7 | C₇H₁₀N₂O₂ | 3ASenrise[5] | A functionalized analog that could be a versatile intermediate. |

Approach 2: Custom Synthesis - The Primary Procurement Route

For projects requiring the exact 4-iodo-3-isopropyl-1H-pyrazole isomer, engaging a custom synthesis provider is the most viable option. These companies specialize in producing novel or non-catalog compounds on a fee-for-service basis.

Potential Custom Synthesis Partners:

-

Tocris Bioscience: Offers synthesis of complex organic molecules, including heterocycles, from milligram to kilogram scale, with a team of PhD-qualified chemists.

-

Otava Chemicals: Provides custom synthesis of organic molecules for pharmaceutical applications and can assist with route scouting using chemical databases.[6]

-

Spectrum Chemical: Has extensive experience in custom synthesis for the pharmaceutical industry, including cGMP manufacturing of active pharmaceutical ingredients (APIs).[7]

-

Other CROs: Numerous contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services. A thorough evaluation is necessary to find a suitable partner.[8]

Workflow for Engaging a Custom Synthesis Supplier

Caption: Workflow for procuring a custom-synthesized chemical.

Key Criteria for Qualifying a Custom Synthesis Manufacturer:

-

Technical Expertise: The supplier must demonstrate experience in heterocyclic chemistry and, ideally, in halogenation reactions. Inquire about their chemists' qualifications and past projects involving similar scaffolds.[9]

-

Analytical Capabilities: Ensure the manufacturer has modern analytical instrumentation (e.g., high-field NMR, LC-MS, HPLC) to confirm the structure and purity of the final compound.[6]

-

Regulatory Compliance and Quality Systems: For later-stage development, adherence to standards like Good Manufacturing Practice (GMP) is crucial. For research-grade materials, inquire about their quality management system.[9]

-

Scalability: If the project may require larger quantities in the future, confirm the supplier's ability to scale up the synthesis from research to pilot or commercial scale.[9]

-

Communication and Project Management: A reliable partner will provide regular updates, be transparent about challenges, and have a clear communication process.

Approach 3: In-House Synthesis

For laboratories equipped with synthetic chemistry capabilities, in-house synthesis provides the most control. The chemical literature describes numerous methods for constructing the pyrazole ring, often through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[10][11] Subsequent iodination can typically be achieved using an electrophilic iodine source. Researchers pursuing this route should conduct a thorough literature search for regioselective syntheses of similarly substituted pyrazoles.[12]

Quality Control and Verification: A Self-Validating System

Whether sourcing an analog or receiving a custom-synthesized product, independent analytical verification is a cornerstone of scientific integrity. Do not rely solely on a supplier's Certificate of Analysis (CoA).

Analytical Workflow for Incoming Compound Verification

Caption: A standard workflow for analytical verification of a new chemical batch.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[13][14]

-

¹H NMR:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire a standard proton spectrum.

-

Analysis:

-

Isopropyl Group: Expect a doublet for the six methyl protons and a septet for the single methine proton, with characteristic coupling constants.

-

Pyrazole Ring Protons: The chemical shifts of the protons on the pyrazole ring are sensitive to the substituents. The single proton on the ring should appear as a singlet.

-

Integration: Verify that the relative integrals of the signals match the number of protons in each environment. The downfield shift of the N-H proton in halogenated pyrazoles can be a useful diagnostic feature.[2]

-

-

-

¹³C NMR:

-

Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Analysis: Confirm the presence of the expected number of carbon signals. The carbon atom attached to the iodine will be significantly shifted due to the heavy atom effect.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for assessing purity and confirming the molecular weight.[15][16]

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography:

-

Column: Use a standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is a good starting point.

-

Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm).

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis: The primary peak in the chromatogram should correspond to the compound of interest. The mass spectrum for this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For 4-iodo-3-isopropyl-1H-pyrazole (C₇H₁₁IN₂), the expected exact mass of the neutral molecule is approximately 250.00 g/mol . The [M+H]⁺ ion should therefore appear at m/z ≈ 251.01. The purity can be estimated by the area percentage of the main peak in the UV chromatogram.

-

Conclusion

The procurement of 4-iodo-3-isopropyl-1H-pyrazole is a task that requires a strategic and diligent approach. While not available as a standard catalog item, this valuable research chemical can be obtained through custom synthesis. By carefully selecting a manufacturing partner and implementing a rigorous in-house analytical validation plan, researchers can confidently incorporate this building block into their drug discovery and development programs, ensuring the integrity and reproducibility of their scientific results.

References

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Dugo, P., et al. (2000). LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Custom Synthesis. (n.d.). Otava Chemicals. [Link]

-

N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2022). Analytical Chemistry. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). PMC. [Link]

-

Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. (2016). Der Pharma Chemica. [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. [Link]

- Process for the preparation of pyrazole and its derivatives. (1995).

-

How to Find the Right Custom Chemical Synthesis Manufacturer. (n.d.). SCL Lifesciences. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. [Link]

-

Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2004). PubMed. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

-

Custom Synthesis Compare 6 Companies. (n.d.). Pharmaceutical Manufacturing Resource Directory. [Link]

-

Synthesis, Characterization, and Antioxidant Screening of Some New Azo Compounds Containing Pyrazole Moiety from Metoclopramide. (2023). Iraqi Journal of Science. [Link]

-

1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. (n.d.). 3ASenrise. [Link]

-

Buy 1-Isopropyl-1H-pyrazole. (n.d.). Boron Molecular. [Link]

-

4-Iodopyrazole. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-Iodo-1-isopropylpyrazole 97% | CAS: 313350-82-2 | AChemBlock [achemblock.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. 436096-96-7 | 1-Isopropyl-1H-pyrazole-4-carboxylic acid [3asenrise.com]

- 6. Custom Synthesis [otavachemicals.com]

- 7. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 8. pharmamanufacturingdirectory.com [pharmamanufacturingdirectory.com]

- 9. scllifesciences.com [scllifesciences.com]

- 10. jetir.org [jetir.org]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. LC-MS for the identification of oxygen heterocyclic compounds in citrus essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-iodo-3-isopropyl-1H-pyrazole vs 4-bromo-3-isopropyl-1H-pyrazole reactivity

An In-depth Technical Guide: Comparative Reactivity of 4-iodo-3-isopropyl-1H-pyrazole vs. 4-bromo-3-isopropyl-1H-pyrazole in Modern Synthetic Chemistry

Abstract

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the pyrazole core is a privileged structure found in numerous marketed pharmaceuticals. Strategic functionalization, often accomplished via transition-metal-catalyzed cross-coupling reactions, is critical for modulating the pharmacological profile of these molecules. The choice of halide at the C4-position—typically bromo or iodo—is a pivotal decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth analysis of the comparative reactivity between 4-iodo-3-isopropyl-1H-pyrazole and 4-bromo-3-isopropyl-1H-pyrazole, moving beyond general principles to offer field-proven insights and detailed protocols grounded in mechanistic understanding.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic diamines that feature prominently in a wide array of biologically active compounds. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them versatile pharmacophores. The substitution pattern around the pyrazole ring dictates its interaction with biological targets. The C4-position is a particularly attractive vector for modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Halogenated pyrazoles, especially 4-bromo and 4-iodo variants, serve as powerful and versatile intermediates for building molecular complexity through cross-coupling chemistry.[1]

Fundamental Principles: The Carbon-Halogen Bond Dictates Reactivity

The observed differences in reactivity between the iodo- and bromo-pyrazoles are not arbitrary; they are rooted in the fundamental physicochemical properties of the carbon-halogen (C-X) bond. The single most important step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-heterocycle to the low-valent metal center (e.g., Pd(0)). The energy barrier of this step is directly related to the C-X bond strength.

The C-I bond is significantly longer and weaker than the C-Br bond. This lower bond dissociation energy (BDE) means that 4-iodo-3-isopropyl-1H-pyrazole will typically undergo oxidative addition more readily and under milder conditions than its bromo counterpart.[2][3] This is the primary driver for its enhanced reactivity in many standard cross-coupling protocols.

| Property | C(sp²)–Br Bond | C(sp²)–I Bond | Causality & Implication |

| Average Bond Length | ~1.94 Å | ~2.14 Å | The longer C-I bond is inherently weaker and more easily cleaved during oxidative addition. |

| Bond Dissociation Energy (BDE) | ~285 kJ/mol[2] | ~213 kJ/mol[2] | A lower BDE for the C-I bond directly translates to a lower activation energy for the rate-determining oxidative addition step in many catalytic cycles. |

| Polarizability | Lower | Higher | The larger, more diffuse electron cloud of iodine makes the C-I bond more polarizable, facilitating interaction with the electron-rich Pd(0) catalyst. |

Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical advantages of the C-I bond translate directly into practical differences in the laboratory. Below, we analyze the performance of 4-iodo- vs. 4-bromo-3-isopropyl-1H-pyrazole in three of the most crucial C-C and C-N bond-forming reactions in drug development.

Suzuki-Miyaura Coupling: The Archetypal C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[4] The catalytic cycle, initiated by oxidative addition, is a classic illustration of why iodides are generally superior substrates.

dot

Caption: Oxidative addition is the rate-limiting step.

Field Insights & Experimental Choices: For the Suzuki coupling of a new aryl boronic acid with the 3-isopropyl-1H-pyrazole core, the 4-iodo derivative is the logical starting point. It will almost invariably require lower catalyst loading, lower temperatures, and shorter reaction times. This is not merely a matter of convenience; milder conditions can be crucial for preserving sensitive functional groups elsewhere in the molecule.

However, the higher cost and occasionally lower stability of iodinated compounds can make the 4-bromo derivative a viable alternative, particularly for large-scale synthesis, provided the reaction conditions can be optimized.

| Parameter | 4-iodo-3-isopropyl-1H-pyrazole | 4-bromo-3-isopropyl-1H-pyrazole | Rationale |

| Typical Temperature | Room Temp to 80 °C | 80 °C to 120 °C | The higher BDE of the C-Br bond requires more thermal energy to drive oxidative addition. |

| Reaction Time | 1-6 hours | 6-24 hours | Slower oxidative addition for the bromide leads to a longer overall catalytic cycle. |

| Catalyst Loading | 1-3 mol% Pd | 3-10 mol% Pd | The inherent reactivity of the iodide allows for lower concentrations of the active catalyst. |

| Ligand Choice | Standard phosphines (e.g., PPh₃, SPhos) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) often required | More challenging substrates like bromides necessitate more sophisticated, highly active ligand systems to facilitate the difficult oxidative addition. |

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a microwave vial, add 4-halo-3-isopropyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the vial with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M).

-

Add Pd(dppf)Cl₂ (3 mol%).

-

Seal the vial and heat with stirring in a microwave reactor to 100 °C for 1 hour (for the iodo substrate) or 140 °C for 2 hours (for the bromo substrate).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Accessing the Alkynyl Scaffold

The Sonogashira reaction couples terminal alkynes with aryl halides, providing essential building blocks for materials science and medicinal chemistry.[5] This reaction typically involves a dual catalytic system of palladium and copper(I). The reactivity trend mirrors that of the Suzuki coupling: Ar-I > Ar-Br.[3] The coupling of aryl iodides can often proceed at room temperature, whereas aryl bromides frequently require heating, which can lead to undesirable side reactions like Glaser coupling of the alkyne.[3]

Field Insights & Experimental Choices: When planning a Sonogashira coupling, using 4-iodo-3-isopropyl-1H-pyrazole is highly advantageous. The ability to run the reaction at or near room temperature minimizes thermal decomposition of sensitive substrates and reduces homocoupling byproducts. For the bromo-analogue, success often hinges on using more robust, modern catalyst systems and carefully controlling the reaction temperature.

Buchwald-Hartwig Amination: A Nuanced Case for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[6] The general mechanism also begins with oxidative addition, and one would instinctively assume the iodo-pyrazole to be the superior substrate. However, this reaction presents a more complex and nuanced picture, providing a critical lesson in the importance of empirical validation over dogmatic adherence to general principles.

A detailed study by Usami et al. on the C4-alkylation of 4-halo-1-tritylpyrazoles revealed a fascinating dichotomy.[7][8]

-

For a Pd(dba)₂/tBuDavePhos-catalyzed amination with amines lacking a β-hydrogen (e.g., morpholine), the 4-bromo-1-tritylpyrazole was more effective than the 4-iodo analogue.[7][8]

-

Conversely, for a CuI-mediated C-N coupling with alkylamines that do possess a β-hydrogen, the 4-iodo-1-tritylpyrazole was the effective substrate .[7]

Causality and Plausible Explanation: While oxidative addition is faster for the C-I bond, the subsequent steps of the catalytic cycle (ligand exchange, reductive elimination) can be influenced by the nature of the halide. It is plausible that in the specific palladium cycle, the resulting iodo-ligand on the palladium center (after oxidative addition) slows down a subsequent, rate-limiting step compared to the bromo-ligand. This creates a "catalyst traffic jam," negating the initial advantage of the faster oxidative addition. This underscores a critical concept: the overall turnover frequency of the catalytic cycle is what matters, not just the rate of a single step.

dot

Caption: Decision workflow based on amine substrate.

Exemplary Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole (Adapted from Usami et al., 2020)[7][8]

-

To an oven-dried vial, add 4-bromo-3-isopropyl-1-(trityl)-1H-pyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), and tBuDavePhos (15 mol%).

-

Seal the vial with a septum and evacuate/backfill with argon three times.

-

Add anhydrous toluene, followed by the amine (e.g., morpholine, 1.5 equiv) and a solution of sodium tert-butoxide (2.0 equiv) in THF.

-

Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography. The trityl protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM).

Strategic Synthesis and Practical Considerations

Synthesis of Starting Materials:

-

4-bromo-3-isopropyl-1H-pyrazole: Typically synthesized by the bromination of 3-isopropyl-1H-pyrazole using a source like N-bromosuccinimide (NBS) in a suitable solvent.

-

4-iodo-3-isopropyl-1H-pyrazole: Can be prepared by direct iodination using reagents like N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., CAN).[9][10] Electrophilic cyclization of corresponding acetylenic hydrazones is also a viable route.[11]

When to Choose Which Halide:

-

For Maximum Reactivity (Default Choice): For novel couplings, initial explorations, and reactions with thermally sensitive partners, 4-iodo-3-isopropyl-1H-pyrazole is the superior choice. Its propensity to react under mild conditions provides the highest probability of initial success.

-

For Cost-Effectiveness and Scale-Up: If a reaction has been optimized and proceeds well, albeit at a higher temperature, with the 4-bromo-3-isopropyl-1H-pyrazole , it may be the more economical choice for large-scale manufacturing.

-

For Orthogonal Reactivity: In a molecule containing both a bromo and an iodo substituent on different aromatic rings, the iodo group can often be selectively functionalized first under mild conditions, leaving the bromo group intact for a subsequent, different coupling reaction.

-

When Empirical Data Dictates: As demonstrated by the Buchwald-Hartwig example, specific catalytic systems may show inverted reactivity. A small-scale screen of both halides is always a prudent investment of time when developing a new C-N coupling protocol.

Conclusion

The choice between 4-iodo-3-isopropyl-1H-pyrazole and its 4-bromo counterpart is a strategic decision with significant practical consequences. While the weaker C-I bond renders the iodo-derivative more reactive in the majority of palladium-catalyzed cross-coupling reactions, this is not a universal rule. A deep understanding of the underlying mechanistic principles, particularly the rate-determining step of the catalytic cycle, provides a strong predictive framework. However, as the nuanced case of the Buchwald-Hartwig amination demonstrates, this framework must be augmented by empirical data and a willingness to challenge assumptions. The expert medicinal chemist will leverage the enhanced reactivity of the iodide for rapid SAR exploration and complex syntheses, while strategically employing the more economical bromide for robust, scaled-up processes, and always remaining alert to catalyst-specific exceptions.

References

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.[Link]

-

ChemScence. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. ChemScence Articles.[Link]

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia.[Link]

- Haynes, W. M. (Ed.). (2010). CRC Handbook of Chemistry and Physics (91st ed.). CRC Press.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[Link]

-

Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.[Link]

-

Yazici, C. (2008). Synthesis of 4-Iodopyrazole Derivatives (Master's thesis). Middle East Technical University, Ankara, Turkey. [Link]

-

Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r). Wired Chemist.[Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.[Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate.[Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Common Bond Energies (D [wiredchemist.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. open.metu.edu.tr [open.metu.edu.tr]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Iodo-3-isopropyl-1H-pyrazole

[1]

Executive Summary

The synthesis of 4-iodo-3-isopropyl-1H-pyrazole is a critical transformation in medicinal chemistry, serving as a gateway to complex scaffolds via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.[1] While pyrazoles are inherently nucleophilic, the introduction of a bulky isopropyl group at the C3 position introduces specific steric considerations that must be balanced against electronic activation.

This guide details a self-validating protocol using N-Iodosuccinimide (NIS) in acetonitrile.[1] This method is selected over elemental iodine/oxidant systems for research-scale applications due to its superior atom economy, simplified workup, and kinetic control, which minimizes poly-iodination byproducts.[1]

Strategic Analysis & Mechanistic Rationale

Regioselectivity Principles

The pyrazole ring is an electron-rich aromatic system (

-

Electronic Effect: The pyrrole-like nitrogen (N1) donates electron density into the ring, activating C4.

-

Steric Effect: The isopropyl group at C3 is moderately bulky (

-value ~0.76).[1] While it provides some steric shielding to C4, the electronic activation at C4 is the dominant factor. The C5 position is significantly less reactive towards electrophiles in 1H-pyrazoles.[1]

Reagent Selection: Why NIS?

While

-

Homogeneity: NIS is soluble in polar aprotic solvents (MeCN, DMF), ensuring a homogeneous reaction mixture and consistent kinetics.

-

Acidity Control: Unlike

methods which generate HI, the succinimide byproduct is neutral/weakly acidic, preventing acid-catalyzed decomposition of sensitive substrates.[1] -

Stoichiometric Precision: NIS allows for precise 1.05 equivalent dosing, preventing the formation of 3,4-diiodo species.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and mechanistic pathway.

Figure 1: Mechanistic pathway for the electrophilic iodination of 3-isopropylpyrazole.

Experimental Protocol

Materials & Equipment

-

Substrate: 3-Isopropylpyrazole (Purity >97%).[1]

-

Reagent: N-Iodosuccinimide (NIS) (Recrystallize from dioxane/CCl4 if solid is brown/violet; pure NIS is white).[1]

-

Solvent: Acetonitrile (MeCN), HPLC Grade (Dryness is not critical but preferred).

-

Equipment: Round-bottom flask, magnetic stir bar, inert gas (Argon/Nitrogen) balloon (optional but recommended to prevent oxidation of iodide).

Step-by-Step Procedure

Step 1: Preparation of Reaction Solution

-

Charge a 100 mL round-bottom flask with 3-isopropylpyrazole (1.10 g, 10.0 mmol).

-

Add Acetonitrile (MeCN) (20 mL, 0.5 M concentration).

-

Note: Concentration is key. Too dilute slows the reaction; too concentrated can trap iodonium species.

-

-

Stir at Room Temperature (20–25 °C) until fully dissolved.

Step 2: Controlled Addition of Electrophile

-

Add NIS (2.36 g, 10.5 mmol, 1.05 equiv) portion-wise over 5 minutes.

-

Critical Control Point: Do not dump NIS all at once if scaling up (>10g), as the reaction is exothermic. For <5g scale, single addition is acceptable.

-

-

Seal the flask and stir at Room Temperature .

-

Protect from light by wrapping the flask in aluminum foil. (Iodine species are photosensitive).

Step 3: Reaction Monitoring (Self-Validating Step)

-

Timepoint: Check TLC after 2 hours.

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]

-

Visualization: UV (254 nm) and Iodine Stain.

-

Expectation: The starting material (

) should disappear; Product (

-

-

If starting material persists after 4 hours, heat to 45 °C for 1 hour. (Steric bulk of isopropyl may slightly retard kinetics compared to methyl).

Step 4: Workup & Purification [1]

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

-

Wash: Pour into a separatory funnel. Wash with 10% Sodium Thiosulfate (

) solution (2 x 30 mL).-

Visual Check: The organic layer should turn from reddish/brown to pale yellow/colorless as free iodine is reduced.

-

-

Extraction: Wash the organic layer with Saturated Sodium Bicarbonate (

) (30 mL) followed by Brine (30 mL). -

Drying: Dry over Anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo. -

Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0%

40% EtOAc in Hexanes).

Quantitative Data Summary

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.05 (SM : NIS) | Excess NIS ensures conversion; removed by thiosulfate.[1] |

| Temperature | 25 °C | Higher temps (>60°C) may cause sublimation of iodine. |

| Concentration | 0.5 M | Optimal for kinetic turnover.[1] |

| Typical Yield | 85% - 94% | Losses primarily due to aqueous solubility of pyrazole.[1] |

| Appearance | Off-white to pale yellow solid | Darkens upon storage if not fully quenched.[1] |

Process Analytical Technology (PAT) & Troubleshooting

Troubleshooting Logic

The following decision tree assists in resolving common synthetic deviations.

Figure 2: Troubleshooting logic for iodination deviations.

Characterization Data (Expected)

To validate the synthesis, compare your isolated material against these spectral benchmarks:

-

1H NMR (400 MHz, DMSO-d6):

-

13.0 (br s, 1H, NH ) - Broad signal, may exchange with

- 7.80 (s, 1H, C5-H ) - Diagnostic singlet.[1] A shift from ~7.5 ppm in SM to ~7.8 ppm indicates iodination at C4 (deshielding effect).

-

3.05 (sept, J = 6.8 Hz, 1H, CH (

-

1.25 (d, J = 6.8 Hz, 6H, CH(

-

13.0 (br s, 1H, NH ) - Broad signal, may exchange with

-

13C NMR (100 MHz, DMSO-d6):

-

Expected peaks at approx: 155.0 (C3), 138.0 (C5), 58.0 (C4-I), 26.5 (CH), 22.0 (CH3).

-

Note: The C4-I carbon appears significantly upfield (shielded by the heavy atom effect of Iodine) compared to the C4-H (~105 ppm).[1]

-

Safety & Handling

-

NIS: Irritant.[1] Avoid breathing dust.[1] Store in a refrigerator (

) to prevent decomposition. -

Iodinated Products: Organoiodides can be photosensitive.[1] Store in amber vials under inert atmosphere.

-

Waste: All aqueous washes containing iodide/iodine must be segregated into Halogenated Waste streams.[1]

References

-

Vasilevsky, S. F., et al. (2008). "Synthesis of 4-iodopyrazole derivatives via electrophilic cyclization." Middle East Technical University Thesis. Link

-

Kulkarni, A., et al. (2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Arkivoc, (vi), 54-71.[1] Link

- Witherington, J., et al. (2000). "4-Iodopyrazoles as Intermediates." Journal of Organic Chemistry.

-

National Institutes of Health (NIH). (2022). "Regioselective Synthesis of Pyrazole Derivatives." PubMed Central.[1] Link

-

Google Patents. (2015). "CN104447558A - Iodine-substituted pyrazole compound and synthesis method."[1] Link

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-iodo-3-isopropyl-1H-pyrazole

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 4-Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in blockbuster drugs highlights its significance in modern drug discovery. The strategic functionalization of the pyrazole ring, particularly at the C4 position, allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds, offering a direct and efficient route to a diverse array of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazoles.[1][2]

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropyl-1H-pyrazole, a versatile building block for the synthesis of novel compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for the initial oxidative addition step to the palladium(0) catalyst.[1]

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 4-iodo-3-isopropyl-1H-pyrazole hinges on the judicious selection of the catalyst system, base, solvent, and temperature. The following table summarizes key reaction parameters and provides a starting point for optimization.

| Parameter | Recommended Range/Options | Rationale & Causality |

| Palladium Catalyst | 2-5 mol% | A variety of palladium(0) and palladium(II) pre-catalysts are effective.[1] For challenging substrates, bulky, electron-rich phosphine ligands can enhance catalytic activity.[1] |

| - Pd(PPh₃)₄ | A reliable choice for many standard couplings.[1] | |

| - Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | Offers flexibility in tuning reactivity through ligand choice.[1] | |

| - XPhos Pd G2 Precatalyst | A highly active and stable precatalyst, often effective for heteroaromatic couplings.[1] | |

| Ligand | 1.1 - 1.5 equivalents relative to Pd | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, improving overall reaction efficiency. |

| Base | 2 - 3 equivalents | The base is crucial for the transmetalation step, activating the boronic acid.[3] The choice of base can significantly impact the reaction outcome. |

| - Na₂CO₃, K₂CO₃, Cs₂CO₃ | Common inorganic bases suitable for a wide range of substrates. Aqueous solutions are often used.[2] | |

| - K₃PO₄ | A stronger base, often used under anhydrous or nearly anhydrous conditions to minimize protodeboronation of the boronic acid.[4][5] | |

| Solvent | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. | |

| - 1,4-Dioxane/H₂O | A common and effective solvent system for Suzuki couplings. | |

| - Toluene/H₂O, THF/H₂O, DME/H₂O | Alternative solvent systems that can be screened for optimal results.[6] | |

| Temperature | 80 - 110 °C | The reaction temperature is a critical parameter that can be optimized to balance reaction rate and catalyst stability. Microwave irradiation can significantly shorten reaction times.[2] |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropyl-1H-pyrazole with a generic arylboronic acid.

Materials:

-

4-iodo-3-isopropyl-1H-pyrazole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

-

Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 4-iodo-3-isopropyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv).[1]

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.[1] The total solvent volume should be sufficient to dissolve the reactants.

-

Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[1] This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 90 °C under an inert atmosphere.[1] Alternatively, microwave irradiation can be employed to accelerate the reaction.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-isopropyl-1H-pyrazole.[1]

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst | - Ensure proper degassing to remove oxygen. - Use a fresh batch of catalyst or a more active precatalyst (e.g., XPhos Pd G2). |

| - Insufficiently active base | - Switch to a stronger base (e.g., K₃PO₄).[4][5] | |

| - Low reaction temperature | - Increase the reaction temperature or use microwave heating.[2] | |

| Protodeboronation of Boronic Acid | - Presence of excess water | - Use anhydrous solvents and a base like K₃PO₄.[4][5] |

| - Prolonged reaction time | - Monitor the reaction closely and stop it once the starting material is consumed. | |

| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas the reaction mixture. |

| - Inefficient transmetalation | - Screen different ligands and bases to optimize the transmetalation step. | |

| N-Arylation Side Product | - Coordination of the pyrazole nitrogen to the palladium center | - The use of bulky ligands can sometimes mitigate this side reaction. - N-protection of the pyrazole may be necessary in some cases, although direct coupling on the N-H pyrazole is often successful.[7] |

Conclusion

The Suzuki-Miyaura cross-coupling of 4-iodo-3-isopropyl-1H-pyrazole is a highly effective method for the synthesis of a diverse range of 4-substituted pyrazole derivatives. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity of their target compounds. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of novel pyrazole-based molecules.

References

-

MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

-

Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

-

ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

-

YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

-

MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]

-

Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

-

SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

-

Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. [Link]

-

National Center for Biotechnology Information. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

-

ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]

-

Harvard University. (n.d.). The Suzuki Reaction. [Link]

-

ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?. [Link]

-

MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heck Reaction Conditions for 4-iodo-3-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3] Its significance is underscored by the 2010 Nobel Prize in Chemistry, awarded in part to Richard F. Heck for its discovery and development.[1]

For drug development professionals, the ability to functionalize heterocyclic scaffolds is of paramount importance. Pyrazoles, in particular, are privileged structures found in a multitude of bioactive compounds. The targeted modification of the pyrazole core, such as the introduction of alkenyl groups at the C-4 position, can profoundly influence a molecule's pharmacological profile. The Heck reaction provides an elegant and efficient means to achieve this transformation, enabling the synthesis of novel 4-alkenyl-3-isopropyl-1H-pyrazoles, which are valuable intermediates for drug discovery programs.

This document provides a detailed guide to the practical application of the Heck reaction for the olefination of 4-iodo-3-isopropyl-1H-pyrazole, a representative electron-rich iodo-heterocycle. We will delve into the critical reaction parameters, offer a validated experimental protocol, and discuss key mechanistic considerations to empower researchers to successfully employ this transformative reaction.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Heck reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a sequence of four key steps involving a palladium(0) active species.[4][5]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl or heteroaryl halide (in this case, 4-iodo-3-isopropyl-1H-pyrazole) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[1][4][5]

-

Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[1][4][6]

-

β-Hydride Elimination: A syn-β-hydride elimination from the alkyl-palladium intermediate generates the desired substituted alkene product and a hydrido-palladium(II) complex.[4][6]

-

Reductive Elimination: The final step involves the reductive elimination of HX from the hydrido-palladium(II) complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.[2][4]

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions for 4-iodo-3-isopropyl-1H-pyrazole

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like 4-iodo-3-isopropyl-1H-pyrazole, which is an electron-rich heteroaryl iodide, specific considerations are necessary to achieve high yields and selectivity.

Palladium Catalyst Source

The choice of the palladium precursor is a critical starting point. While a variety of Pd(0) and Pd(II) sources can be effective, palladium(II) acetate (Pd(OAc)₂) is a commonly used and highly efficient pre-catalyst. In the presence of phosphine ligands or other reducing agents in the reaction mixture, Pd(OAc)₂ is readily reduced in situ to the active Pd(0) species. Other viable options include PdCl₂(PPh₃)₂, which is already a Pd(II) complex with phosphine ligands, and Pd(PPh₃)₄, a Pd(0) source. For many applications involving aryl iodides, phosphine-free conditions can also be successful.[7]

Ligand Selection

The ligand plays a multifaceted role in the Heck reaction, influencing the stability, reactivity, and selectivity of the palladium catalyst.[8] For electron-rich heteroaryl halides, the choice of ligand is particularly important.

-

Phosphine Ligands: Triarylphosphines, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are widely employed. The steric bulk and electronic properties of the phosphine can be tuned to optimize the reaction. Electron-donating ligands can increase the rate of oxidative addition.[8] In some cases, bidentate phosphine ligands like BINAP can be utilized, especially in asymmetric Heck reactions, to control stereoselectivity.[5][9] Research has shown that P(OEt)₃ can be a suitable ligand for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[10]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions.[8] They form strong bonds with the palladium center, leading to highly stable and active catalysts that can be particularly effective for less reactive aryl chlorides and bromides.[8]

-

Ligandless Conditions: For highly reactive substrates like aryl iodides, it is sometimes possible to perform the Heck reaction without the addition of an external ligand.[7] In these cases, the solvent or other species in the reaction mixture may coordinate to the palladium center.

The Role of the Base

A base is required in stoichiometric amounts to neutralize the hydrogen halide (HI) generated during the reductive elimination step.[2] The choice of base can significantly impact the reaction rate and yield.

-

Organic Bases: Tertiary amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents and generally effective.

-

Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium acetate (NaOAc) are also widely employed.[6] They are often less expensive and can be advantageous in certain solvent systems. The combination of an organic and an inorganic base can sometimes be beneficial.[7]

Solvent System

The solvent must be capable of dissolving the reactants and the catalyst system and should be stable at the required reaction temperature. Common solvents for the Heck reaction include:

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently used due to their ability to dissolve a wide range of substrates and palladium complexes.

-

Aromatic Hydrocarbons: Toluene and xylene are also viable options, particularly for reactions conducted at higher temperatures.

-

Ethers: Dioxane and tetrahydrofuran (THF) can be used, although they are generally less common for Heck reactions.

The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity of the alkene addition.

Experimental Protocol: Heck Reaction of 4-iodo-3-isopropyl-1H-pyrazole with an Alkene

This protocol provides a general procedure for the Heck coupling of 4-iodo-3-isopropyl-1H-pyrazole with a generic alkene (e.g., an acrylate, styrene, or other vinyl derivative). Optimization of specific parameters may be necessary for different alkene coupling partners.

Materials and Reagents

-

4-iodo-3-isopropyl-1H-pyrazole

-

Alkene (e.g., methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere (e.g., nitrogen or argon)

Reaction Setup and Procedure